molecular formula C11H10N2O2 B1318556 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1013835-89-6

1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1318556
CAS No.: 1013835-89-6
M. Wt: 202.21 g/mol
InChI Key: CYYDFDPOVHJFNU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the desired aldehyde .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl and pyrazole moieties contribute to the compound’s overall binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its ability to interact with specific biological targets .

Properties

IUPAC Name

1-(3-methoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-4-2-3-10(5-11)13-7-9(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYDFDPOVHJFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589681
Record name 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013835-89-6
Record name 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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